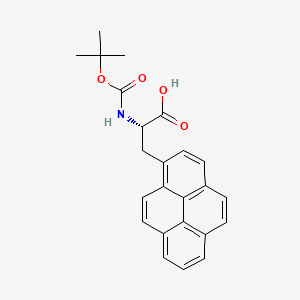
Boc-3-(1-pyrenyl)-L-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-3-(1-pyrenyl)-L-alanine is a derivative of the amino acid alanine, where the pyrene group is attached to the alpha carbon of the alanine molecule The Boc group (tert-butoxycarbonyl) is a protecting group commonly used in organic synthesis to protect amines from unwanted reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-3-(1-pyrenyl)-L-alanine typically involves the following steps:
Protection of Alanine: The amino group of L-alanine is protected using the Boc group. This is usually achieved by reacting L-alanine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
Introduction of Pyrene Group: The pyrene group is introduced through a coupling reaction. This can be done using a pyrene derivative, such as pyrene-1-carboxylic acid, which is activated using a coupling reagent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).
Deprotection: The final step involves the removal of the Boc protecting group under acidic conditions, typically using trifluoroacetic acid.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale peptide synthesis can be applied. This includes the use of automated peptide synthesizers and solid-phase synthesis techniques to efficiently produce the compound in larger quantities.
Chemical Reactions Analysis
Types of Reactions
Boc-3-(1-pyrenyl)-L-alanine can undergo various chemical reactions, including:
Oxidation: The pyrene group can be oxidized under specific conditions to form pyrene derivatives.
Reduction: Reduction reactions can be performed on the pyrene group or other functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the pyrene group, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrene group can lead to pyrene-1,6-dione, while reduction can yield pyrene-1-ol.
Scientific Research Applications
Boc-3-(1-pyrenyl)-L-alanine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a probe in fluorescence studies due to the pyrene group’s fluorescent properties.
Biology: The compound can be used to study protein-ligand interactions and enzyme kinetics.
Industry: It can be used in the development of new materials and as a fluorescent marker in various industrial processes.
Mechanism of Action
The mechanism of action of Boc-3-(1-pyrenyl)-L-alanine involves its interaction with specific molecular targets. The pyrene group can intercalate into DNA, making it useful in studying DNA-protein interactions. Additionally, the compound can act as a substrate for enzymes, allowing researchers to study enzyme activity and specificity.
Comparison with Similar Compounds
Similar Compounds
Boc-3-(1-pyrenyl)-D-alanine: The D-enantiomer of the compound, which has different stereochemistry.
Pyrene-1-carboxylic acid: A precursor used in the synthesis of Boc-3-(1-pyrenyl)-L-alanine.
Boc-L-alanine: A simpler derivative of alanine without the pyrene group.
Uniqueness
This compound is unique due to the presence of both the Boc protecting group and the pyrene group. This combination allows for specific applications in fluorescence studies and the synthesis of complex molecules. The compound’s ability to intercalate into DNA and act as a substrate for enzymes further distinguishes it from other similar compounds.
Properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyren-1-ylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO4/c1-24(2,3)29-23(28)25-19(22(26)27)13-17-10-9-16-8-7-14-5-4-6-15-11-12-18(17)21(16)20(14)15/h4-12,19H,13H2,1-3H3,(H,25,28)(H,26,27)/t19-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDYATIJHVFTYFG-IBGZPJMESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
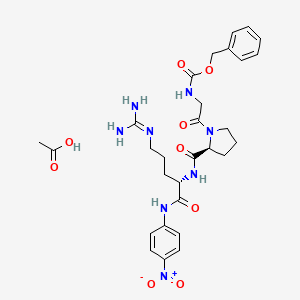
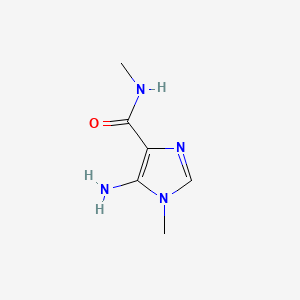
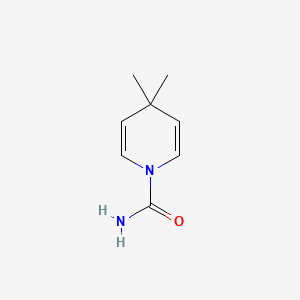
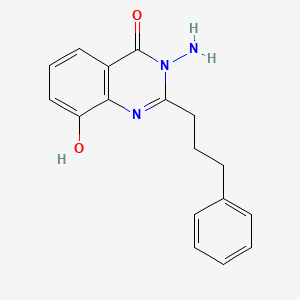
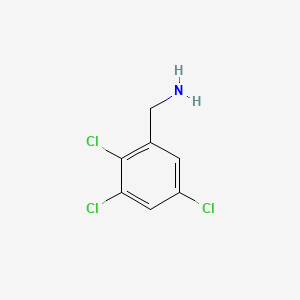
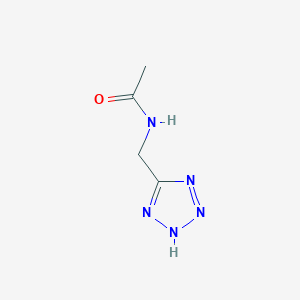
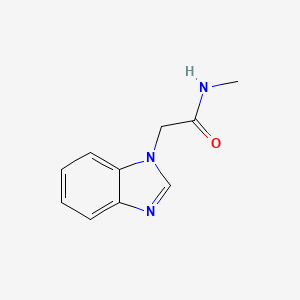
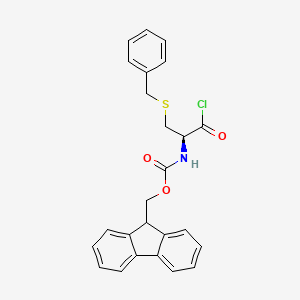
![dimethyl (1'R,3'S,5'R,7'R)-8'-oxospiro[1,3-dithiolane-2,4'-adamantane]-1',3'-dicarboxylate](/img/structure/B560775.png)
acetyl fluoride](/img/structure/B560781.png)
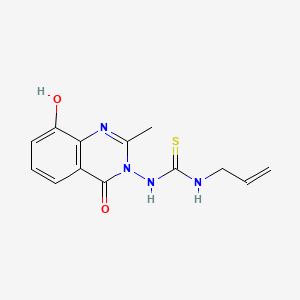
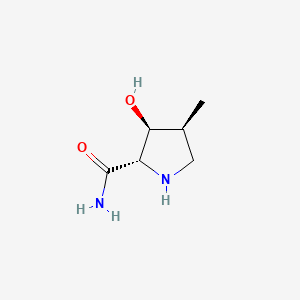
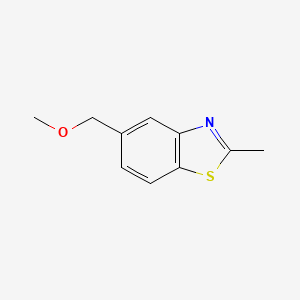
![(2S,3R,4S,5S,7S)-5-chloro-4-ethenyl-3-isocyano-4,8,8-trimethyl-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),9(16),10,12-tetraen-2-ol](/img/structure/B560787.png)
